Anti-HSV-1 and Anti-HSV-2 Potency: 8-Methylacyclovir vs. Acyclovir — Direct Head-to-Head Comparison in PRK Cells
In primary rabbit kidney (PRK) cell cultures infected with HSV-1 (strain KOS) or HSV-2 (strain G), 8-methylacyclovir (compound 21) inhibited viral cytopathogenicity with an ID₅₀ of 0.5 µg/mL for both HSV-1 and HSV-2, compared with acyclovir ID₅₀ values of 0.05 µg/mL (HSV-1) and 0.04 µg/mL (HSV-2) measured under identical conditions in the same study [1]. This represents a consistent 10-fold to 12.5-fold reduction in antiviral potency relative to the parent drug. Notably, 8-methylacyclovir was equipotent with 8-bromoacyclovir (ID₅₀ = 0.5 µg/mL for both HSV-1 and HSV-2) and slightly less potent than 8-iodoacyclovir (ID₅₀ = 0.4 µg/mL for both serotypes), but 1.4-fold more potent against HSV-1 than 8-aminoacyclovir (ID₅₀ = 0.7 µg/mL) [1].
| Evidence Dimension | Antiviral potency — ID₅₀ against HSV-1 and HSV-2 (µg/mL) |
|---|---|
| Target Compound Data | HSV-1: 0.5 µg/mL; HSV-2: 0.5 µg/mL |
| Comparator Or Baseline | Acyclovir: HSV-1 ID₅₀ = 0.05 µg/mL, HSV-2 ID₅₀ = 0.04 µg/mL; 8-Bromoacyclovir: HSV-1 = 0.5, HSV-2 = 0.5; 8-Iodoacyclovir: HSV-1 = 0.4, HSV-2 = 0.4; 8-Aminoacyclovir: HSV-1 = 0.7, HSV-2 >100 |
| Quantified Difference | 10-fold (HSV-1) to 12.5-fold (HSV-2) less potent than acyclovir; equipotent with 8-bromo; 1.25-fold less potent than 8-iodo; 1.4-fold more potent than 8-amino on HSV-1 |
| Conditions | Primary rabbit kidney (PRK) cell cultures; HSV-1 strain KOS, HSV-2 strain G; cytopathogenicity reduction assay; data from Table I, Robins et al., J. Med. Chem. 1984 |
Why This Matters
Knowing the precise 10-fold potency offset against acyclovir enables researchers to calibrate concentrations for mechanism-of-action studies or resistance profiling where preserved but attenuated antiviral activity is experimentally desirable.
- [1] Robins MJ, Hatfield PW, Balzarini J, De Clercq E. Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine 'acyclic' nucleoside analogues. Journal of Medicinal Chemistry. 1984;27(11):1486-1492. Table I. View Source
